2-(4-Chloro-2-methylphenoxy)butanoic acid

Übersicht

Beschreibung

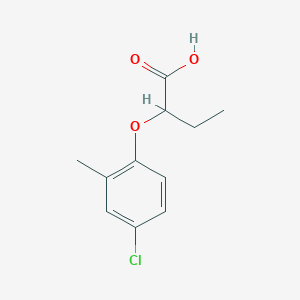

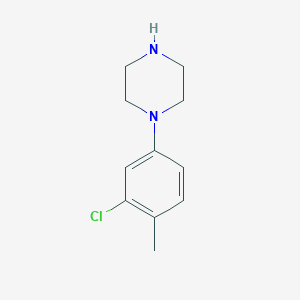

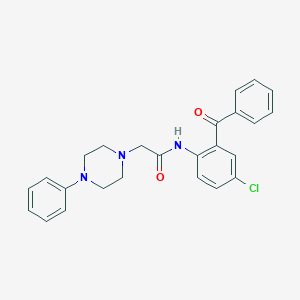

2-(4-Chloro-2-methylphenoxy)butanoic acid, also known as MCPB, is a phenoxybutyric herbicide . It is a monocarboxylic acid that is butyric acid substituted by a 2-methyl-4-chlorophenoxy group at position 4 . It has a role as a xenobiotic, an environmental contaminant, and a phenoxy herbicide .

Molecular Structure Analysis

The molecular formula of 2-(4-Chloro-2-methylphenoxy)butanoic acid is C11H13ClO3 . The InChI code is 1S/C11H13ClO3/c1-3-9(11(13)14)15-10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) .Chemical Reactions Analysis

In susceptible plants, 2-(4-Chloro-2-methylphenoxy)butanoic acid undergoes beta-oxidation to MCPA, which is subsequently degraded to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening .Physical And Chemical Properties Analysis

The compound has a melting point of 101 °C and a vapour pressure of 5.77 ×10-2 mPa at 20 °C . The partition coefficient (n-octanol and water) is logP >2.37 at pH 5, 1.32 at pH 7, and -0.17 at pH 9 . The solubility in water is 0.11 g/l at pH 5, 4.4 g/l at pH 7, and 444 g/l at pH 9, all at 20 °C .Wissenschaftliche Forschungsanwendungen

Sorption to Soil and Minerals : Werner, Garratt, and Pigott (2012) discussed the sorption of phenoxy herbicides, including 2-(4-Chloro-2-methylphenoxy)butanoic acid, to soil, organic matter, and minerals. They highlighted that soil organic matter and iron oxides are significant sorbents for these herbicides (Werner, Garratt, & Pigott, 2012).

Adsorption and Degradation in Soils : Paszko et al. (2016) reviewed the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, assessing their potential for groundwater contamination. They concluded that 2-(4-Chloro-2-methylphenoxy)butanoic acid and related compounds primarily adsorb as anions on organic matter and Fe cations (Paszko et al., 2016).

Detection in Food Samples : Rosales-Conrado et al. (2005) developed a capillary liquid chromatography method for detecting chlorophenoxy acid herbicides, including 2-(4-Chloro-2-methylphenoxy)butanoic acid, in apple juice samples. They achieved detection limits that allow for the determination of these compounds around levels permitted by European Regulations (Rosales-Conrado et al., 2005).

Effects on Muscle Chloride Channel Conductance : Carbonara et al. (2001) studied the effects of 2-(4-Chloro-phenoxy)butanoic acids on chloride membrane conductance in rat striated muscle, revealing insights into their interaction with specific receptors (Carbonara et al., 2001).

Method Development for Herbicide Analysis in Water : Nuhu et al. (2012) explained a method for determining phenoxy herbicides, including 2-(4-Chloro-2-methylphenoxy)butanoic acid, in water. This method involved phase transfer microextraction with simultaneous derivatization (Nuhu et al., 2012).

Solid-Phase Extraction for Acidic Herbicides : Wells and Yu (2000) discussed the development of solid-phase extraction methods for acidic herbicides, including 2-(4-Chloro-2-methylphenoxy)butanoic acid, covering sample matrix modification, extraction sorbent selection, and derivatization procedures (Wells & Yu, 2000).

Adsorption on Activated Carbon : Kuśmierek et al. (2020) investigated the adsorption of phenoxy herbicides, including 2-(4-Chloro-2-methylphenoxy)butanoic acid, on activated carbons with different surface chemical properties, revealing pH-dependent adsorption behavior (Kuśmierek et al., 2020).

Determination in Water and Rice Samples : Seebunrueng et al. (2020) developed a green supramolecular solvent-based liquid phase microextraction method for determining phenoxy acid herbicides, including 2-(4-Chloro-2-methylphenoxy)butanoic acid, in water and rice samples, showing high efficiency and reproducibility (Seebunrueng et al., 2020).

Oxidative Degradation by Hybrid ZrO2 Gel-Derived Catalyst : Sannino et al. (2015) assessed the oxidative degradation of chlorinated phenoxyalkanoic acid herbicides, including 2-(4-Chloro-2-methylphenoxy)butanoic acid, by a hybrid ZrO2 gel-derived catalyst, achieving virtually complete removal without light irradiation (Sannino et al., 2015).

Safety And Hazards

Zukünftige Richtungen

While the specific future directions for this compound are not mentioned in the search results, it is worth noting that it is currently registered for use on pea crops before flowering, for post-emergence control of broadleaf annual and perennial weeds . As with all herbicides, ongoing research into its environmental impact, safety, and effectiveness is likely.

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methylphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-9(11(13)14)15-10-5-4-8(12)6-7(10)2/h4-6,9H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMOTDXEGIBMCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874195 | |

| Record name | BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-2-methylphenoxy)butanoic acid | |

CAS RN |

25204-89-1 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025204891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTANOIC ACID, 2-(4-CHLORO-2-METHYLPHENOXY)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)

![Ethanol, 2,2'-[(3-phenylpropyl)imino]bis-](/img/structure/B186393.png)

![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)

![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)

![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)

![3-[((E)-But-2-enyl)oxymethyl]-4-iodo-2-methoxy-6-trimethylsilanyl-pyridine](/img/structure/B186412.png)